molecular formula C13H11NO7 B300308 ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate

ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B300308
M. Wt: 293.23 g/mol
InChI Key: YNWZNDXBTXDPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate is a chemical compound that belongs to the family of chromene derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its antitumor activity, on the other hand, may be due to its ability to induce apoptosis in cancer cells. Finally, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. In addition, it has been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue destruction in inflammatory disorders. Finally, it has been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study a variety of biological processes. In addition, its relatively low toxicity and good solubility in organic solvents make it a convenient compound to work with. However, one of the limitations of using ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate is its limited stability in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate. One area of research could focus on the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could focus on the development of new derivatives of the compound, which could have improved biological activity. Finally, further studies could be conducted to elucidate the exact mechanism of action of the compound, which could lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate can be achieved through the reaction of 3-nitro-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting compound can be further reacted with methoxyacetic acid to yield the final product.

Scientific Research Applications

Ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate has been extensively studied for its various biological activities. It has been found to possess potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, it has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been found to possess antimicrobial activity against a wide range of bacteria and fungi.

properties

Product Name

ethyl 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylate

Molecular Formula

C13H11NO7

Molecular Weight

293.23 g/mol

IUPAC Name

ethyl 8-methoxy-5-nitro-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H11NO7/c1-3-20-13(16)10-6-8(15)11-7(14(17)18)4-5-9(19-2)12(11)21-10/h4-6H,3H2,1-2H3

InChI Key

YNWZNDXBTXDPME-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC(=C2O1)OC)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC(=C2O1)OC)[N+](=O)[O-]

Origin of Product

United States

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